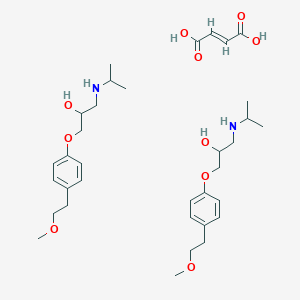
Denaverinhydrochlorid
Übersicht
Beschreibung
Denaverine hydrochloride is a benzyl acid derivative known chemically as 2-dimethylaminoethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate hydrochloride . It is recognized for its musculotropic, neurotropic, analgesic, and spasmolytic activities . Initially developed in Germany and patented in 1974, denaverine hydrochloride is used in veterinary medicine under the trade name Sensiblex as a muscle relaxant for the myometrium of cows and dogs during parturition . It is also used in humans for the treatment of urogenital and gastrointestinal spasms .
Wissenschaftliche Forschungsanwendungen
Denaverine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in the study of esterification and substitution reactions.
Biology: Research on its effects on smooth muscle contractions provides insights into muscle physiology.
Medicine: It is studied for its potential therapeutic effects in treating spasms and pain management.
Industry: Its use in veterinary medicine for regulating myometrial contractions during parturition is well-documented
Wirkmechanismus
Target of Action
Denaverine hydrochloride primarily targets the smooth muscle , particularly the myometrium of cows and dogs during parturition . It is used to regulate myometrial contractions during parturition .
Mode of Action
Denaverine hydrochloride acts as a phosphodiesterase inhibitor , similar to papaverine . It also exhibits anticholinergic effects . This compound interferes with the transmission of signals between nerves and muscles, leading to a relaxation effect on the smooth muscle .
Biochemical Pathways
It is known that denaverine hydrochloride influences the nervous system and interferes with the transmission of signals between nerves and muscles . It also supports the action of oxytocin and shows a purely additive reaction with morphine .
Pharmacokinetics
Denaverine hydrochloride is mainly metabolized in the liver, with at least 11 metabolites identified . After oral treatment, 33% of unchanged denaverine was detected in the urine within 24 hours . The substance is intended for single parenteral (intramuscular) use in heifers and cows at the dose level of 200 - 400 mg per animal (approximately 0.8 mg/kg bw), in sheep at the dose level of 80 - 120 mg per animal (approximately 0.8 mg/kg bw) and in pigs at the dose level of 200 mg per animal (approximately 1.2 mg/kg bw) . The bioavailability of denaverine hydrochloride is 8% for suppositories and 37% for oral solution .
Result of Action
The primary result of denaverine hydrochloride’s action is the relaxation of the smooth muscle. It has a relaxing effect on the prepartum uterus and provides an increased flexibility of the soft birth canal . In addition, it has a surface anaesthetic effect and an anticonvulsive effect as well as a slightly tranquilizing and antipyretic effect .
Biochemische Analyse
Biochemical Properties
Denaverine hydrochloride, like papaverine, acts as a phosphodiesterase inhibitor . Additionally, it has anticholinergic effects . This means it interacts with enzymes such as phosphodiesterase and neurotransmitters in the cholinergic system, inhibiting their function and altering biochemical reactions within the body.
Cellular Effects
Denaverine hydrochloride has a relaxing effect on the prepartum uterus, providing increased flexibility of the soft birth canal . It also has a surface anesthetic effect, an anticonvulsive effect, and a slightly tranquilizing and antipyretic effect . These effects influence cell function, particularly in muscle cells, by altering cell signaling pathways and cellular metabolism.
Molecular Mechanism
The mechanism of action of Denaverine hydrochloride involves its ability to depress central nervous system activity, inhibit reflex arcs, exert sedative properties, and alter neurotransmitter release . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
After subcutaneous, intramuscular, and intraperitoneal application of Denaverine hydrochloride to pigs, cows, and sheep, the onset of the effect was seen after 15 to 30 minutes . The muscle relaxant effect lasted up to several hours but the analgesic effect persisted no longer than 90 minutes .
Dosage Effects in Animal Models
Denaverine hydrochloride is intended for single parenteral use in heifers and cows at the dose level of 200 - 400 mg per animal (approximately 0.8 mg/kg bw), in sheep at the dose level of 80 - 120 mg per animal (approximately 0.8 mg/kg bw) and in pigs at the dose level of 200 mg per animal (approximately 1.2 mg/kg bw) . The application can be repeated after approximately 60 minutes .
Metabolic Pathways
In rats, after oral treatment, 33% of unchanged Denaverine was detected in the urine within 24 hours . After oral treatment with Denaverine, twelve metabolites have been detected in urine from rats . The identified metabolites show that Denaverine is metabolized by ester cleavage, oxidative O-dealkylation, and N-dealkylation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of denaverine hydrochloride involves the esterification of 2-(2-ethylbutoxy)-2,2-diphenylacetic acid with 2-dimethylaminoethanol. The reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of denaverine hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Denaverine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (RSH) are employed under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Papaverine: Another phosphodiesterase inhibitor with similar spasmolytic effects.
Drotaverine: A spasmolytic agent used to treat smooth muscle spasms.
Hyoscine butylbromide: An anticholinergic agent used for treating spasms.
Uniqueness: Denaverine hydrochloride is unique due to its dual mechanism of action, combining phosphodiesterase inhibition with anticholinergic effects. This dual action makes it particularly effective in treating a wide range of spasms compared to other similar compounds .
Eigenschaften
IUPAC Name |
2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBEODKTNUEMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3579-62-2 (Parent) | |
| Record name | Denaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60186859 | |
| Record name | Denaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3321-06-0 | |
| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3321-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Denaverine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Denaverine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.978 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DENAVERINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AFK8FCD4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Denaverine Hydrochloride?
A: Denaverine Hydrochloride is a smooth muscle relaxant with antispasmodic properties. While its exact mechanism is not fully elucidated, it is believed to act directly on the smooth muscle cells, potentially by inhibiting calcium influx [, , ]. This leads to a relaxation of the smooth muscle tissue, relieving spasms and promoting dilation.
Q2: What are the clinical applications of Denaverine Hydrochloride in veterinary medicine?
A: Denaverine Hydrochloride is primarily used in veterinary medicine to facilitate difficult births (dystocia) in various species, including dogs and cattle [, , , , ]. Its muscle relaxant properties help to soften and dilate the birth canal, potentially easing the birthing process and reducing the need for assisted delivery.
Q3: Is Denaverine Hydrochloride effective as a standalone treatment for dystocia?
A: Research suggests that Denaverine Hydrochloride might be more effective when combined with other medications for dystocia management. A study on canine pregnant myometrium found that while Denaverine Hydrochloride alone did not affect myometrial contractility, it also did not interfere with the effects of Oxytocin []. Similarly, studies in buffalo and cattle showed improved outcomes when Denaverine Hydrochloride was combined with Methylergometrine or Carbetocin [, ].
Q4: What are the potential benefits of using Denaverine Hydrochloride in combination with Carbetocin for parturition in cattle?
A: A study on Simmental cattle demonstrated that combining Denaverine Hydrochloride and Carbetocin during parturition can lead to several benefits, including []:
Q5: How is Denaverine Hydrochloride metabolized in the body?
A: Studies in rats have identified several metabolites of Denaverine Hydrochloride, including diphenylacetic acid, benzilic acid, and 3,3-diphenyl-morpholin-2-one []. These metabolites point towards metabolic pathways involving hydrolysis and oxidation of the parent compound.
Q6: What analytical methods are used to characterize and quantify Denaverine Hydrochloride?
A: UV-Spectrophotometry has been successfully employed to quantify Denaverine Hydrochloride in bulk and injectable pharmaceutical dosage forms []. Additionally, HPLC methods have also been developed and validated for determining Denaverine Hydrochloride and related substances in pharmaceutical preparations [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2Z)-2-[(E)-3-(3,3-Dimethyl-1-octylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethyl-1-octylindole;iodide](/img/structure/B47779.png)
